molecular formula C12H12N2OS B2612193 3-(4-Methylphenyl)thiophene-2-carbohydrazide CAS No. 863763-92-2

3-(4-Methylphenyl)thiophene-2-carbohydrazide

Cat. No.: B2612193
CAS No.: 863763-92-2
M. Wt: 232.3
InChI Key: SGXAXHVXLHKMQK-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)thiophene-2-carbohydrazide is an organic compound with the molecular formula C12H12N2OS and a molecular weight of 232.31 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and is substituted with a 4-methylphenyl group and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)thiophene-2-carbohydrazide typically involves the reaction of 3-(4-methylphenyl)thiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production may also involve the use of automated systems for monitoring and controlling reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methylphenyl)thiophene-2-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biological processes, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)thiophene-2-carboxylic acid: A precursor in the synthesis of 3-(4-Methylphenyl)thiophene-2-carbohydrazide.

    3-(4-Methylphenyl)thiophene-2-carbohydrazone: A related compound with a similar structure but different functional group.

    3-(4-Methylphenyl)thiophene-2-carboxamide: Another derivative with a carboxamide group instead of a carbohydrazide.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the carbohydrazide moiety allows for versatile chemical modifications and interactions, making it a valuable compound in research and development .

Properties

IUPAC Name

3-(4-methylphenyl)thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-8-2-4-9(5-3-8)10-6-7-16-11(10)12(15)14-13/h2-7H,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXAXHVXLHKMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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